6-bromo-4-(2,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-4-(2,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family This compound is characterized by its complex structure, which includes bromine, chlorine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-(2,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (98%). This method is efficient and results in the formation of the desired quinolinone structure through intramolecular nucleophilic cyclization reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization techniques. The use of automated reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-(2,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinolinone core.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinone derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups at the halogen positions.
Scientific Research Applications
6-bromo-4-(2,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-4-(2,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-bromo-4-(2,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and phenyl groups differentiates it from other quinolinone derivatives, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C19H12BrCl2NO |
---|---|
Molecular Weight |
421.1 g/mol |
IUPAC Name |
6-bromo-4-(2,4-dichlorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C19H12BrCl2NO/c20-16-8-15-14(12-6-5-10(21)7-17(12)22)9-18(24)23-19(15)13-4-2-1-3-11(13)16/h1-8,14H,9H2,(H,23,24) |
InChI Key |
YMWDLNUTZRTOIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C(=C2)Br)NC1=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.